N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

Catalog No.
S15838004
CAS No.
M.F
C17H19ClN2O3
M. Wt
334.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

Product Name

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

IUPAC Name

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C17H19ClN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21)

InChI Key

KFXWSLOBIUZWDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2Cl

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C17H19ClN2O3C_{17}H_{19}ClN_{2}O_{3} and a molecular weight of 334.8 g/mol. Its IUPAC name reflects its structure, which includes an amino group, two ethoxy substituents, and a chlorine atom attached to a benzamide framework. The compound's unique structure contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The amino group can be oxidized to form nitro derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions to yield corresponding amines, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., hydroxyl or alkoxy groups) through nucleophilic substitution reactions, facilitated by bases such as sodium hydroxide or alkoxides.

The biological activity of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is primarily associated with its potential as an anti-inflammatory and anticancer agent. The compound interacts with specific molecular targets, inhibiting enzymes and proteins involved in critical signaling pathways related to inflammation and cell proliferation. This mechanism suggests its utility in therapeutic applications aimed at treating various inflammatory diseases and cancers .

The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide generally involves the following steps:

  • Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-chlorobenzoyl chloride.
  • Formation of Acid Chloride: The 4-amino-2,5-diethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
  • Amide Bond Formation: The acid chloride is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond .

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide has potential applications in:

  • Medicinal Chemistry: As a candidate for drug development targeting inflammation and cancer.
  • Material Science: In the synthesis of functional materials due to its unique chemical properties.
  • Biological Research: As a tool for studying enzyme inhibition and signaling pathways .

Interaction studies involving N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide focus on its binding affinity to various enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Preliminary data suggest that it may modulate activities related to inflammation and cell growth by interacting with specific molecular targets.

Several compounds share structural similarities with N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide. Notable examples include:

  • N-(4-amino-2,5-diethoxyphenyl)benzamide: This compound lacks the chlorine atom, resulting in different reactivity and potential applications.
  • N-(4-amino-2,5-dimethoxyphenyl)-2-chlorobenzamide: Contains methoxy groups instead of ethoxy groups, affecting solubility and reactivity.
  • N-(4-amino-2,5-diethoxyphenyl)-4-chlorobenzamide: Features a differently positioned chlorine atom, leading to variations in chemical behavior.

Uniqueness

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is unique due to its specific arrangement of functional groups that confer distinct chemical properties and reactivity. This uniqueness enhances its value in research and industrial applications compared to similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

334.1084202 g/mol

Monoisotopic Mass

334.1084202 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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